2-(4-fluorophenoxy)butanamide
Description
2-(4-Fluorophenoxy)butanamide is an organic compound characterized by a butanamide backbone substituted at the 2-position with a 4-fluorophenoxy group. The fluorophenoxy moiety introduces significant electronegativity and lipophilicity, which can influence pharmacokinetic properties such as metabolic stability and membrane permeability.
Properties
IUPAC Name |
2-(4-fluorophenoxy)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-2-9(10(12)13)14-8-5-3-7(11)4-6-8/h3-6,9H,2H2,1H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIDSKYDDAOJOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)OC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)butanamide typically involves the reaction of 4-fluorophenol with butanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 4-fluorophenol is replaced by the butanoyl group, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxybutanamides.
Scientific Research Applications
2-(4-Fluorophenoxy)butanamide has been explored for various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Features and Molecular Properties
The following compounds are structurally related to 2-(4-fluorophenoxy)butanamide, differing in substituents and functional groups:
Compound 1 : 2-(4-Fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide
- Molecular Formula : C₁₈H₁₆FN₃O₃
- Molecular Weight : 341.342 g/mol
- Key Features: 4-Fluorophenoxy group (electron-withdrawing, enhances polarity). 1,2,5-Oxadiazole (furazan) ring (imparts rigidity and hydrogen-bonding capacity). Phenyl substituent on oxadiazole (increases aromatic interactions).
- Significance : The oxadiazole ring improves metabolic stability and bioactivity, commonly exploited in drug design .
Compound 2 : Ethyl 4-(2-fluorophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (4f)
- Molecular Formula: C₂₀H₂₁FNO₃
- Molecular Weight : 344.1658 g/mol
- Key Features: 2-Fluorophenyl and 4-methoxyphenylamino groups (dual aromatic systems with varied electronic effects). Ethyl ester and methylene groups (enhance solubility and conformational flexibility).
Compound 3 : 2-(4-Methylphenoxy)-N-(2-{[2-(4-methylphenoxy)butanoyl]amino}phenyl)butanamide
- Key Features: Dual 4-methylphenoxy groups (electron-donating, increase lipophilicity). Branched amide linkage (may reduce enzymatic degradation).
Physicochemical and Functional Comparisons
| Property | Compound 1 | Compound 2 (4f) | Compound 3 |
|---|---|---|---|
| Molecular Weight | 341.342 g/mol | 344.1658 g/mol | ~459 g/mol (estimated) |
| Key Substituents | Fluorophenoxy, oxadiazole | Fluorophenyl, methoxy | Methylphenoxy (×2) |
| Functional Groups | Amide, ether, oxadiazole | Ester, amine, alkene | Amide, ether |
| Lipophilicity (logP) | Moderate (fluorine reduces logP) | Low (ester and amine increase polarity) | High (methyl groups dominate) |
| Metabolic Stability | High (oxadiazole resists hydrolysis) | Moderate (ester prone to hydrolysis) | Low (methyl groups accelerate metabolism) |
Substituent Effects on Bioactivity
- Fluorine vs. Methyl : Fluorine’s electronegativity enhances binding affinity to polar targets (e.g., kinases), while methyl groups improve membrane permeability but reduce solubility.
- Oxadiazole vs. Ester : Oxadiazole rings are metabolically stable and mimic peptide bonds, whereas esters serve as prodrug moieties.
- Aromatic Systems : Fluorophenyl and methoxyphenyl groups balance electron-withdrawing and -donating effects, fine-tuning electronic interactions with targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
